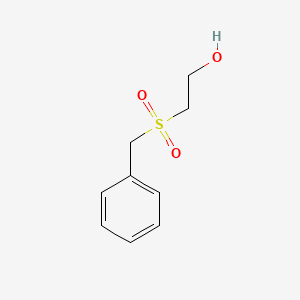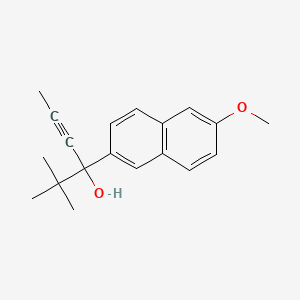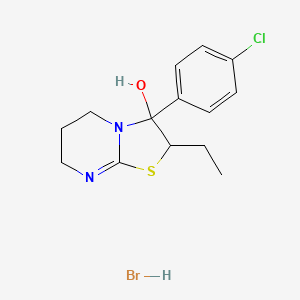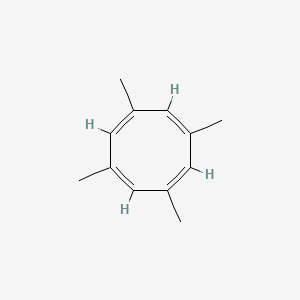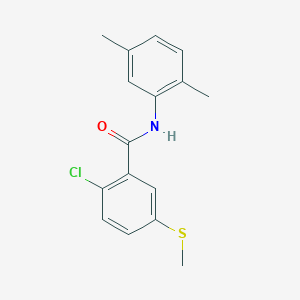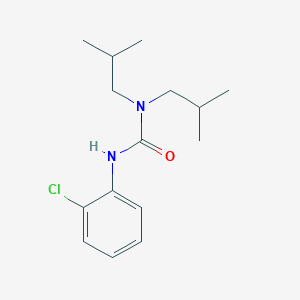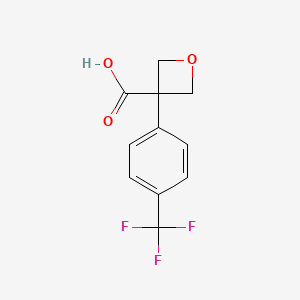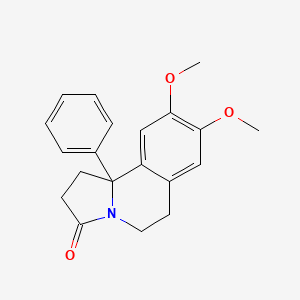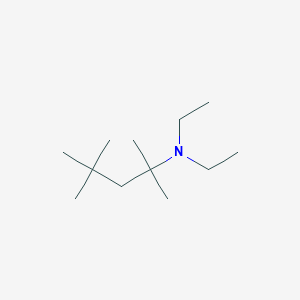
N,N-Diethyl-tert-octylamine,98
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-tert-octylamine,98 is a chemical compound with the molecular formula C12H27N and a molecular weight of 185.35 g/mol . It is a tertiary amine characterized by the presence of a tert-octyl group and two ethyl groups attached to the nitrogen atom. This compound is known for its high purity, typically 98%, and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Diethyl-tert-octylamine can be synthesized through the alkylation of tert-octylamine with diethyl sulfate or diethyl iodide under basic conditions. The reaction typically involves the use of a strong base such as sodium hydroxide or potassium hydroxide to deprotonate the tert-octylamine, followed by the addition of the alkylating agent to form the desired product .
Industrial Production Methods
In an industrial setting, the production of N,N-Diethyl-tert-octylamine may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified through distillation or recrystallization to achieve the desired 98% purity .
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-tert-octylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the compound into secondary or primary amines using reducing agents like lithium aluminum hydride.
Substitution: N,N-Diethyl-tert-octylamine can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.
Substitution: Alkyl halides, acyl halides; reactions are performed in polar aprotic solvents.
Major Products Formed
Oxidation: Amine oxides
Reduction: Secondary or primary amines
Substitution: Alkylated or acylated amines
Scientific Research Applications
N,N-Diethyl-tert-octylamine is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and as a reagent in biochemical assays.
Industry: N,N-Diethyl-tert-octylamine is employed as an intermediate in the production of surfactants, agrochemicals, and other specialty chemicals
Mechanism of Action
The mechanism of action of N,N-Diethyl-tert-octylamine involves its interaction with molecular targets such as enzymes and receptors. The tertiary amine group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the compound can interact with cell membranes, affecting membrane fluidity and permeability .
Comparison with Similar Compounds
Similar Compounds
- N,N-Diethyl-octylamine
- N,N-Diethyl-2-ethylhexylamine
- N,N-Diethyl-3,5,5-trimethylhexylamine
Uniqueness
N,N-Diethyl-tert-octylamine is unique due to its tert-octyl group, which imparts distinct steric and electronic properties. This makes it more resistant to certain chemical reactions compared to its linear or branched counterparts. The tert-octyl group also enhances the compound’s lipophilicity, making it more suitable for applications involving hydrophobic environments .
Properties
CAS No. |
288325-45-1 |
|---|---|
Molecular Formula |
C12H27N |
Molecular Weight |
185.35 g/mol |
IUPAC Name |
N,N-diethyl-2,4,4-trimethylpentan-2-amine |
InChI |
InChI=1S/C12H27N/c1-8-13(9-2)12(6,7)10-11(3,4)5/h8-10H2,1-7H3 |
InChI Key |
FLAJMNUEEZPQCV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(C)(C)CC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



